N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC13659531
Molecular Formula: C14H16N4O3
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O3 |
|---|---|
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O3/c19-13-7-10(8-16-14(20)11-3-1-6-21-11)17-12-9-15-4-2-5-18(12)13/h1,3,6-7,15H,2,4-5,8-9H2,(H,16,20) |
| Standard InChI Key | DYSRQVUYABCMAM-UHFFFAOYSA-N |
| SMILES | C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3=CC=CO3 |
| Canonical SMILES | C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3=CC=CO3 |
Introduction
Structural Elucidation and Molecular Properties
The compound’s molecular formula is C₁₄H₁₆N₄O₃, with a molecular weight of 288.30 g/mol. Its IUPAC name, N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1, diazepin-2-yl)methyl]furan-2-carboxamide, reflects a fused bicyclic system comprising a pyrimidine ring condensed with a seven-membered diazepine ring, substituted at the 2-position by a methyl group bearing a furan-2-carboxamide moiety. Key structural features include:
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Pyrimido[1,2-a][1, diazepine core: A partially saturated system with a ketone group at position 4.
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Furan-2-carboxamide side chain: A planar furan ring linked via a carboxamide group to the methyl substituent on the diazepine core.
The Standard InChI key (InChI=1S/C14H16N4O3/c19-13-7-10(8-16-14(20)11-3-1-6-21-11)17-12-9-15-4-2-5-18) confirms the stereochemical and functional group arrangement. Computational models predict moderate polarity due to the amide and ketone groups, suggesting potential solubility in polar aprotic solvents.
Biological Activity and Mechanistic Insights
Preliminary studies on structurally related compounds suggest the following potential activities :
The furan-2-carboxamide group may enhance binding affinity to hydrophobic enzyme pockets, while the diazepine core’s conformational flexibility could facilitate interactions with dynamic protein targets . For example, pyrimido[1,2-a]azepines have shown HIV integrase inhibitory activity, hinting at potential antiviral applications .
Medicinal Chemistry and Target Profiling
In silico docking studies predict affinity for:
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Protease-activated receptors (PARs): Due to the amide group’s hydrogen-bonding capacity.
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Cytochrome P450 enzymes: Via π-π interactions with the aromatic furan ring.
Comparative analysis with N-(furan-2-ylmethyl)pyrazine-2-carboxamide (PubChem CID: 841630) highlights the impact of the diazepine core on bioactivity:
| Property | N-((4-Oxo...)furan-2-carboxamide | N-(furan-2-ylmethyl)pyrazine-2-carboxamide |
|---|---|---|
| Molecular Weight | 288.30 g/mol | 203.20 g/mol |
| Polar Surface Area | 89.2 Ų | 78.5 Ų |
| Bioactivity | Anticancer (predicted) | Antimicrobial (reported) |
The larger, more rigid diazepine system in the former may improve target selectivity but reduce metabolic stability .
Future Research Directions
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